N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The specific structure of this compound includes a dimethyl group and an oxo group, contributing to its chemical reactivity and biological activity.
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yields. Catalysts may be employed to facilitate certain steps of the synthesis.
The molecular formula of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is . The structure features:
The compound's molecular weight is approximately 330.4 g/mol. Structural representations can be derived from its SMILES notation: CC(C)(C)C(=O)Nc1ccccc1OCC(=O)N(C)C(=O)
.
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by solvent choice and temperature. Kinetics studies may provide insights into reaction rates and mechanisms.
The mechanism of action for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific biological targets such as enzymes or receptors.
Quantitative studies on binding affinity and efficacy are necessary for understanding its pharmacological profile.
The physical properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide include:
The chemical properties include:
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide has potential applications in various fields of scientific research:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3